molecular formula C12H14FNO3 B1470480 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid CAS No. 1784805-16-8

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid

Cat. No. B1470480
CAS RN: 1784805-16-8
M. Wt: 239.24 g/mol
InChI Key: RLOIWDYFLOOROK-UHFFFAOYSA-N
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Description

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid, more commonly referred to as 7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-ylpropanoic acid (7F-DBP) or simply 7F-DBP, is a synthetic organic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in water and ethanol, and has a molecular weight of about 270.7 g/mol. 7F-DBP has been extensively studied for its potential to be used in a variety of scientific applications, including drug design, drug delivery, and biochemical and physiological research.

Scientific Research Applications

Process Development in Kinase Inhibitors

The compound's benzoxazepine core is instrumental in the development of kinase inhibitors, including the mTOR inhibitor. The scalable synthesis involves multiple steps, highlighting the compound's utility in creating chemically rich fragments essential for drug development (Naganathan et al., 2015).

Enantioselective Synthesis

The organocatalytic asymmetric Mannich reaction involving dibenzo[b,f][1,4]oxazepines affords chiral tetrasubstituted C-F stereocenters. This demonstrates the compound's importance in synthesizing pharmacophores with high enantioselectivity, crucial for medicinal chemistry (Li, Lin, & Du, 2019).

Diversity-Oriented Synthesis

The synthesis of dihydrobenzoxazepinones showcases the compound's versatility in generating diverse molecular frameworks through coupling Ugi reactions with Mitsunobu cyclization. This protocol enriches the chemical space available for drug discovery and development (Moni et al., 2014).

Asymmetric Alkynylation

The asymmetric alkynylation of cyclic imines demonstrates the compound's utility in synthesizing optically active derivatives. This method facilitates the introduction of carbon-carbon triple bonds, expanding the toolkit for constructing complex molecules with potential therapeutic applications (Ren, Wang, & Liu, 2014).

properties

IUPAC Name

3-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c13-10-1-2-11-9(7-10)8-14(5-6-17-11)4-3-12(15)16/h1-2,7H,3-6,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOIWDYFLOOROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1CCC(=O)O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid
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3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid
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3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid
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3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid
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3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid
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3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid

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